molecular formula C15H24 B12547778 Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)- CAS No. 147515-12-6

Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-

Cat. No.: B12547778
CAS No.: 147515-12-6
M. Wt: 204.35 g/mol
InChI Key: DVBSKQAFCDJNSL-UHFFFAOYSA-N
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Description

Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)- (C₁₅H₂₄; molecular weight: 204.35 g/mol) is a bicyclic sesquiterpene characterized by a spirocyclic framework, where two rings (a cyclopentane and cyclohexene) share a single carbon atom. Its stereochemical configuration is often denoted as [1S-(1α,4β,5α)]- or (1R,4R,5S)-, depending on the enantiomer . This compound is naturally occurring and has been identified in diverse biological matrices, including black tea , cumin , and agarwood-producing fungi . It is also a key component in the male-produced aggregation pheromone of the broad-horned flour beetle (Gnatocerus cornutus) . Its structural complexity and volatility make it relevant in flavor, fragrance, and pharmaceutical research.

Properties

IUPAC Name

1,8-dimethyl-4-prop-1-en-2-ylspiro[4.5]dec-8-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-11(2)14-6-5-13(4)15(14)9-7-12(3)8-10-15/h7,13-14H,1,5-6,8-10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBSKQAFCDJNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C12CCC(=CC2)C)C(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334244
Record name Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147515-12-6
Record name Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Pathway

The reaction begins with 4-alkyne tethered cyclohex-2-enones , which undergo spirocyclization under Au(I) catalysis to form spiro[4.5]-deca-1,6-diene-8-ones (Figure 1). The process leverages the unique reactivity of gold catalysts to facilitate carbocation formation and subsequent cyclization.

Key Steps

  • Substrate Preparation : 4-Alkyne tethered cyclohex-2-enones are synthesized via alkyne addition to cyclohexenone derivatives.
  • Au(I) Catalysis : Treatment with AuCl₃/AgOTf in dichloromethane at room temperature initiates the vinylogous Conia ene reaction.
  • Spirocyclization : Formation of the spiro[4.5]decane core through intramolecular alkyne insertion.

Yield and Scope

  • Yield : 52–81% across 17 substrates with diverse substituents on the cyclohex-2-enone ring.
  • Advantages :
    • Atom Economy : Minimal waste generation.
    • Mild Conditions : Reactions proceed at room temperature without harsh reagents.
  • Limitations : Requires prefunctionalized substrates and may face challenges with steric hindrance in bulky systems.

Bridgehead Substitution and Oxidative Cleavage

This method, developed by Biju et al., constructs the spiro[4.5]decane framework via bridgehead substitution and oxidative cleavage of tricyclo[5.2.2.0]undecane derivatives.

Reaction Pathway

  • Tricyclo Intermediate Formation : Tricyclo[5.2.2.0]undecene derivatives are synthesized from methoxyindanes via Birch reduction and Diels-Alder reactions.
  • Bridgehead Substitution : Replacement of methoxyl groups with methyl groups using BF₃·MeOH.
  • Oxidative Cleavage : Ozonolysis of the tricyclo compound followed by reductive workup to yield spirohydroxy acids.
  • Decarboxylation : Conversion of spirohydroxy acids to spiroketones using Ph₃P/DEAD.

Key Steps

Step Reaction Conditions Yield
1 Diels-Alder Reaction BF₃·MeOH, CH₂Cl₂ >90%
2 Ozonolysis O₃, H₂O₂/CH₃COOH 53% (spiroketones)

Yield and Scope

  • Overall Yield : ~53% for spiroketones from tricyclo intermediates.
  • Advantages :
    • Stereospecificity : Controlled geometry at the spirocenter.
    • Versatility : Applicable to both methyl and isopropyl substituents.
  • Limitations : Multi-step synthesis and moderate yields in later stages.

Claisen Rearrangement and Ring-Closing Metathesis (RCM)

Srikrishna et al. developed a RCM-based strategy for constructing the spiro[4.5]decane skeleton, avoiding protection-deprotection steps.

Reaction Pathway

  • Claisen Rearrangement : Cyclohexane-1,4-dione undergoes allyl alcohol addition followed by Claisen rearrangement to form a γ,δ-unsaturated aldehyde.
  • RCM : Grubbs catalyst mediates ring-closing metathesis of a hydroxydiene to form a spiroenol.
  • Oxidation : PCC converts the spiroenol to a spiroenone, a key intermediate for acorones.

Key Steps

Step Reaction Conditions Yield
1 Claisen Rearrangement NaH, THF 85%
2 RCM Grubbs Catalyst, CH₂Cl₂ 96%
3 Oxidation PCC, NaOAc 94%

Yield and Scope

  • Overall Yield : >85% for spiroenone intermediates.
  • Advantages :
    • Efficiency : Fewer steps compared to traditional methods.
    • Scalability : Catalytic RCM enables large-scale synthesis.
  • Limitations : Requires specialized catalysts (e.g., Grubbs).

10-Step Synthesis from (S)-(−)-Pulegone

Wolinsky’s method, later optimized by others, involves a multi-step sequence starting from (S)-(−)-pulegone to yield β-acoradiene.

Reaction Pathway

  • Protection : Acetal protection of pulegone’s ketone group.
  • Oxidation : PCC oxidation to an aldehyde.
  • Aldol Condensation : Formation of a β,γ-unsaturated ketone.
  • Wittig Reaction : Introduction of a triene moiety.
  • Reduction : 1,4-Reduction of the conjugated diene to yield β-acoradiene.

Key Steps

Step Reaction Conditions Yield
1 Acetal Protection (CH₃)₂CHCH₂OR, H⁺ 80%
2 Aldol Condensation NaOH, EtOH/H₂O 97%
3 Wittig Reaction Ph₃P=CHR 75%
4 1,4-Reduction Na, NH₃(l) 60%

Yield and Scope

  • Overall Yield : 16% (10 steps).
  • Advantages :
    • Stereoselectivity : Well-defined stereochemistry at C1, C4, and C5.
    • Established Protocol : Validated for enantiopure synthesis.
  • Limitations : Low overall yield and lengthy purification.

Comparative Analysis of Methods

Method Starting Material Key Steps Yield Catalysts/Reagents
Au(I)-Catalyzed 4-Alkyne cyclohexenones Vinylogous Conia ene 52–81% AuCl₃/AgOTf
Bridgehead Substitution Methoxyindanes BF₃·MeOH, Ozonolysis 53% BF₃·MeOH, Ph₃P/DEAD
RCM Cyclohexane-1,4-dione Claisen, RCM, PCC >85% Grubbs Catalyst, PCC
10-Step Synthesis (S)-(−)-Pulegone Acetal, Aldol, Wittig 16% NaOH, Ph₃P=CHR, Na/NH₃

Chemical Reactions Analysis

Types of Reactions

Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or alcohols, while reduction may produce alkanes or alkenes .

Scientific Research Applications

Applications in Organic Synthesis

Spiro[4.5]dec-7-ene derivatives are valuable intermediates in organic synthesis due to their ability to undergo various chemical transformations. They can serve as building blocks for more complex molecules.

Synthesis of Natural Products

Acoradiene has been utilized in the synthesis of several natural products and bioactive compounds. Its structure allows for functionalization that can lead to diverse chemical entities with potential therapeutic properties.

Medicinal Chemistry

Research has indicated that spiro compounds like Acoradiene exhibit significant biological activities, which may include:

  • Antimicrobial properties : Some studies suggest that derivatives of spiro compounds possess antibacterial and antifungal activities.
  • Anti-inflammatory effects : Preliminary investigations have shown potential in reducing inflammation markers.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various spiro compounds, including Acoradiene derivatives, against a range of pathogens. Results indicated a notable inhibition of bacterial growth, suggesting potential applications in pharmaceuticals targeting infectious diseases.

Fragrance Industry

Due to its unique olfactory properties, Acoradiene is also explored in the fragrance industry as a scent component. Its pleasant aroma profile makes it suitable for use in perfumes and other scented products.

Organoleptic Properties

The compound has been characterized for its sensory attributes:

  • Odor Description : Fresh and green notes that enhance floral compositions.

Mechanism of Action

The mechanism of action of Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The spiro[4.5]decene core differentiates this compound from other bicyclic terpenes. Key analogues include:

Compound Name Structure Type Substituents at Position 4 Molecular Formula Source
Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(prop-1-en-2-yl)- Spirocyclic Prop-1-en-2-yl (isopropenyl) C₁₅H₂₄ Cumin
Bicyclo[4.4.0]dec-9-ene Bicyclic (fused rings) N/A C₁₀H₁₆ VOC removal studies
Caryophyllene oxide Bicyclic epoxide Epoxide group C₁₅H₂₄O Plant essential oils
Germacrene B Macrocyclic sesquiterpene Exocyclic double bond C₁₅H₂₄ Bryophytes

Key Structural Differences :

  • Spiro vs. Fused Bicyclic Systems : Spiro compounds exhibit perpendicular ring planes, reducing steric hindrance compared to fused bicyclic systems like bicyclo[4.4.0]dec-9-ene .
  • Substituent Effects : The 1-methylethenyl group in the target compound enhances electrophilicity compared to the isopropenyl group in its cumin-derived analogue .
Physicochemical Properties
Property Target Compound Caryophyllene d-Limonene
Boiling Point (K) 569.43 537.15 451.15
logP (octanol/water) 4.725 4.65 4.20
Vapor Pressure (kPa) 2.03 0.12 0.31
Molecular Rigidity High (spirocyclic) Moderate (bicyclic) Low (monocyclic)

The spirocyclic structure imparts higher thermal stability and boiling point compared to monoterpenes like d-limonene. Its hydrophobicity (logP = 4.725) is comparable to caryophyllene, facilitating membrane permeability in biological systems.

Thermal Stability and Volatility

The target compound demonstrates superior stability in β-cyclodextrin inclusion complexes compared to crude oil or Pickering emulsions, retaining 85–90% of its initial concentration after 8 hours at 60°C . In contrast, (+)-α-pinene and β-ocimene degrade rapidly under similar conditions . This stability is attributed to the spirocyclic framework, which resists ring-opening reactions common in bicyclic monoterpenes.

Biological Activity

Chemical Identity

  • IUPAC Name: Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-
  • Molecular Formula: C15H24
  • Molecular Weight: 204.35 g/mol
  • CAS Registry Number: 24048-44-0
  • InChIKey: DVBSKQAFCDJNSL-UHFFFAOYSA-N

Structural Characteristics
The compound features a spirocyclic structure, which is characterized by its unique arrangement of carbon atoms that form a bicyclic framework. This structural configuration is significant for its biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of Spiro[4.5]dec-7-ene derivatives. For instance, compounds with similar structures have demonstrated effective inhibition against various pathogens.

PathogenIC50 (mg/mL)
Alternaria solani0.06
Pythium aphanidermatum0.32
Aspergillus flavus>75% inhibition
Staphylococcus aureusSignificant inhibition

These findings suggest that spiro compounds may serve as effective agents in controlling fungal and bacterial infections, particularly in agricultural settings where plant pathogens are prevalent .

Anti-inflammatory Activity

Research indicates that compounds related to Spiro[4.5]dec-7-ene exhibit anti-inflammatory effects. For example, studies on similar spiro compounds have shown a reduction in pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Antioxidant Effects

The antioxidant activity of Spiro[4.5]dec-7-ene has been assessed through various assays, demonstrating its ability to scavenge free radicals effectively. This property is particularly relevant for its potential use in food preservation and as a dietary supplement.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study conducted on the essential oil from plants containing Spiro[4.5]dec-7-ene revealed that it exhibited significant antifungal properties against several strains of fungi, with a notable effect on Fusarium species.
  • Anti-inflammatory Mechanism : In vivo studies showed that administration of related compounds led to decreased levels of inflammatory markers in animal models of arthritis.
  • Toxicological Assessment : Toxicity evaluations indicate that while some derivatives exhibit biological activity, they also require careful consideration regarding safety profiles for human consumption and environmental impact.

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